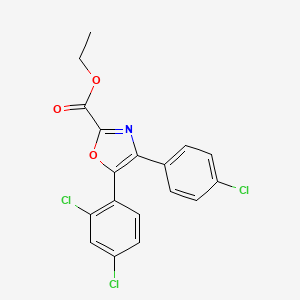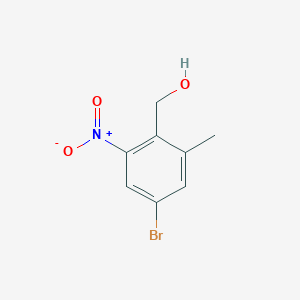
Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate is a synthetic organic compound that belongs to the oxazole family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with chlorinated phenyl groups and an oxazole ring, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2,4-dichlorophenylacetic acid in the presence of a base, followed by cyclization with ethyl oxalyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate can be compared with other oxazole derivatives, such as:
- Ethyl 4-phenyl-5-(2,4-dichlorophenyl)oxazole-2-carboxylate
- Ethyl 4-(4-bromophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate
- Ethyl 4-(4-fluorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The presence of different halogen atoms (chlorine, bromine, fluorine) can affect the compound’s properties, making this compound unique in its specific interactions and applications.
Eigenschaften
Molekularformel |
C18H12Cl3NO3 |
|---|---|
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C18H12Cl3NO3/c1-2-24-18(23)17-22-15(10-3-5-11(19)6-4-10)16(25-17)13-8-7-12(20)9-14(13)21/h3-9H,2H2,1H3 |
InChI-Schlüssel |
UYXWXFRURXPVJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=C(O1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13084385.png)
![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)
![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)


![3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084411.png)
![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)
![1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline](/img/structure/B13084424.png)




![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)

